1-(3-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(3-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-fluorobenzyl group, a methyl group, and two 3-methylphenyl groups attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3-fluorobenzyl group: This step involves the nucleophilic substitution reaction of a suitable pyrazole derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 3-methylphenyl groups: This can be done through Friedel-Crafts alkylation, where the pyrazole derivative reacts with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The presence of the fluorobenzyl and methylphenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorobenzyl)-3,5-dimethylpyrazole: Similar structure but lacks the additional methylphenyl groups.
1-(3-chlorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(3-fluorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole: Similar structure but with phenyl groups instead of methylphenyl groups.
Uniqueness
1-(3-fluorobenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to the combination of its fluorobenzyl and methylphenyl groups, which can influence its chemical reactivity, binding affinity, and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C25H23FN2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H23FN2/c1-17-7-4-10-21(13-17)24-19(3)25(22-11-5-8-18(2)14-22)28(27-24)16-20-9-6-12-23(26)15-20/h4-15H,16H2,1-3H3 |
InChI Key |
YKWUVZGKBZGDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC(=CC=C3)F)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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